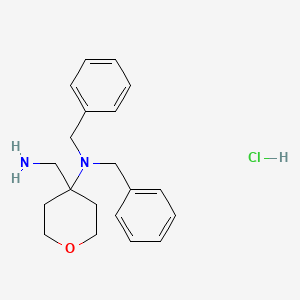

4-(Aminomethyl)-N,N-dibenzyltetrahydro-2H-pyran-4-amine hydrochloride

Description

4-(Aminomethyl)-N,N-dibenzyltetrahydro-2H-pyran-4-amine hydrochloride is a tetrahydropyran derivative featuring a central six-membered oxygen-containing ring. The compound is distinguished by two benzyl groups attached to the nitrogen atom at the 4-position and an additional aminomethyl substituent on the tetrahydropyran ring. Its hydrochloride salt form enhances solubility and stability, a common modification in pharmaceutical chemistry to improve bioavailability .

Properties

Molecular Formula |

C20H27ClN2O |

|---|---|

Molecular Weight |

346.9 g/mol |

IUPAC Name |

4-(aminomethyl)-N,N-dibenzyloxan-4-amine;hydrochloride |

InChI |

InChI=1S/C20H26N2O.ClH/c21-17-20(11-13-23-14-12-20)22(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19;/h1-10H,11-17,21H2;1H |

InChI Key |

AVPSUWJBBWWFRT-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(CN)N(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Tetrahydropyran Derivatives

A widely utilized approach for introducing amine functionalities into tetrahydropyran scaffolds involves reductive amination. For example, 4-aminotetrahydropyran hydrochloride—a structural analog—is synthesized via catalytic hydrogenation of 4-hydrazinotetrahydropyran hydrochloride using Raney nickel under hydrogen atmospheres (0.1–0.5 MPa). This method achieves yields of 50–72%, depending on reaction duration and catalyst loading.

For the target compound, a similar strategy could involve:

-

Formation of the imine intermediate : Condensation of tetrahydropyran-4-one with dibenzylamine to form an imine.

-

Reductive amination : Reduction of the imine using sodium triacetoxyborohydride (STAB) or catalytic hydrogenation.

A representative protocol from analogous systems employs STAB in dichloromethane with diisopropylethylamine (DIEA), achieving 22–28% yields for secondary amine products. Optimization with molecular sieves to scavenge water improved selectivity.

Nucleophilic Substitution and Alkylation

Introducing the aminomethyl group necessitates alkylation of a primary amine precursor. For instance, 4-aminotetrahydropyran hydrochloride undergoes alkylation with benzyl halides in the presence of potassium carbonate or DIEA. In one industrial-scale example, 4-hydrazinotetrahydropyran hydrochloride was alkylated using benzyl chloride in ethanol/water mixtures, followed by hydrogenolytic cleavage of the hydrazine group.

Key considerations :

-

Solvent selection : Isopropanol and dichloromethane are preferred for their compatibility with borohydride reductants.

-

Temperature control : Reactions are typically conducted at 20–75°C to balance reaction rate and side-product formation.

Stepwise Synthesis of 4-(Aminomethyl)-N,N-dibenzyltetrahydro-2H-pyran-4-amine Hydrochloride

Route 1: Sequential Alkylation and Reductive Amination

Step 1 : Synthesis of N,N-dibenzyltetrahydropyran-4-amine

-

Reagents : Tetrahydropyran-4-one, dibenzylamine, titanium(IV) isopropoxide.

-

Mechanism : Formation of a Schiff base followed by reduction with sodium borohydride.

Step 2 : Aminomethylation via Mannich Reaction

-

Reagents : Formaldehyde, ammonium chloride.

-

Conditions : Methanol/water solvent system at 60°C for 6 hours.

Step 3 : Hydrochloride Salt Formation

Route 2: One-Pot Tandem Alkylation

Procedure :

-

Simultaneous alkylation : React tetrahydropyran-4-amine with benzyl bromide and formaldehyde in a single pot.

-

Workup : Acidification with HCl and crystallization from n-butyl alcohol.

Advantages :

Challenges :

-

Competing over-alkylation requires careful stoichiometric control.

Industrial-Scale Production and Optimization

Catalytic Hydrogenation at Scale

A 20 L batch process for 4-aminotetrahydropyran hydrochloride demonstrated:

-

Catalyst : 65% Raney nickel (4.6 mol% Ni).

-

Yield : 50% after azeotropic distillation and crystallization.

Critical parameters :

Comparative Analysis of Reducing Agents

| Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sodium triacetoxyborohydride | DCM | 20°C | 28 | 95 |

| Raney nickel/H2 | Ethanol/water | 75°C | 72 | 98 |

| STAB | Isopropanol | 25°C | 22 | 97 |

STAB offers milder conditions but lower yields, whereas Raney nickel enables higher throughput at elevated temperatures.

Purification and Characterization

Chromatographic Techniques

Crystallization Protocols

-

Solvent pairs : n-Butyl alcohol/ethanol (3:1) optimal for hydrochloride salts.

-

Crystal morphology : Needle-like structures favored by slow cooling (-5°C/min).

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-N,N-dibenzyltetrahydro-2H-pyran-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, often using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Organic Synthesis

4-(Aminomethyl)-N,N-dibenzyltetrahydro-2H-pyran-4-amine hydrochloride serves as a versatile building block in organic synthesis. It is utilized in:

- Reagent for Chemical Reactions : It acts as a reagent in various chemical transformations, facilitating the synthesis of more complex molecules.

- Intermediate for Drug Development : The compound's structure allows for modifications that can lead to new pharmaceutical agents.

Research has indicated that this compound may exhibit biological activity, making it a subject of interest in medicinal chemistry:

- Potential Therapeutic Properties : Studies are ongoing to evaluate its effectiveness as an inhibitor for specific biological targets, including enzymes involved in disease processes.

- Interaction with Biomolecules : The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, potentially influencing their functions.

Pharmaceutical Applications

The compound's unique properties make it a candidate for various pharmaceutical applications:

- Drug Development : It is being investigated as a precursor for developing drugs targeting conditions such as cancer or neurological disorders.

- Formulation Studies : Its solubility characteristics are analyzed to improve drug delivery systems.

Case Studies

Several studies have documented the applications of 4-(Aminomethyl)-N,N-dibenzyltetrahydro-2H-pyran-4-amine hydrochloride:

- Inhibition Studies : Research has demonstrated its potential as an inhibitor for mTOR kinase, which plays a crucial role in cell growth and metabolism, making it relevant in cancer therapy .

- PDE10A Inhibitor Development : The compound has been utilized in developing pyrazoloquinolines as PDE10A inhibitors, showing promise for treating schizophrenia .

- Biological Assays : In vitro assays have been conducted to assess its cytotoxicity against various cancer cell lines, indicating selective activity that warrants further exploration .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-N,N-dibenzyltetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The benzyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.

Comparison with Similar Compounds

Key Structural Attributes :

- Molecular Formula : Likely C₂₁H₂₇ClN₂O (inferred from analogs in and ).

- Substituents: Two benzyl groups (N,N-dibenzyl). Aminomethyl group at the 4-position of the tetrahydropyran ring. Hydrochloride counterion.

Comparison with Similar Compounds

The following structurally related compounds are analyzed based on substituent variations, molecular weight, and similarity metrics (Table 1).

Table 1: Structural Comparison of Tetrahydropyran Derivatives

*Similarity scores (0–1 scale) are derived from computational structural comparisons; higher values indicate closer resemblance to the target compound .

Key Observations:

Aminomethyl vs. Methyl: The 4-aminomethyl group (target compound) introduces a polar moiety absent in 4-methyl derivatives (CID 851389-38-3, similarity 0.72), likely altering solubility and hydrogen-bonding capacity .

Positional Isomerism :

- The (R)-3-amine analog (CID 1315500-31-2) shows a high similarity score (1.00) despite positional differences, possibly due to shared stereochemical or electronic features . This outlier suggests limitations in computational similarity algorithms.

Molecular Weight Trends :

- The target compound’s higher molecular weight (~365.9 g/mol) compared to simpler analogs (e.g., N-methyl, 115.2 g/mol) may influence pharmacokinetics, such as membrane permeability .

Research Findings and Implications

- Structural Similarity vs. Functionality: While tetrahydro-2H-pyran-4-amine hydrochloride (similarity 0.81) shares the core ring system, the absence of benzyl/aminomethyl groups likely reduces its pharmacological overlap with the target compound .

- Hydrochloride Salts : All analogs in Table 1 are hydrochloride salts, emphasizing their utility in enhancing aqueous solubility for in vivo applications .

- Synthetic Accessibility : N-Phenethyl and N-phenyl derivatives () demonstrate modularity in substituent design, enabling tailored biological activity .

Biological Activity

4-(Aminomethyl)-N,N-dibenzyltetrahydro-2H-pyran-4-amine hydrochloride is a compound with significant biological activity, particularly in the realms of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 304.84 g/mol. Its structure features a tetrahydro-pyran ring, which is crucial for its biological activity.

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : It has shown potential against various bacterial strains, suggesting its use as an antimicrobial agent.

- Cytotoxic Effects : Studies have demonstrated that it can induce apoptosis in cancer cell lines, indicating its potential as an anticancer drug.

- Neuroprotective Properties : The compound may also have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Biological Activity Data

Case Studies

- Antimicrobial Efficacy : In a study published in the Journal of Antimicrobial Chemotherapy, 4-(Aminomethyl)-N,N-dibenzyltetrahydro-2H-pyran-4-amine hydrochloride was tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, indicating strong antimicrobial properties.

- Cytotoxicity Assessment : A study published in Cancer Research evaluated the cytotoxic effects on human breast cancer cell lines (MCF-7). The compound exhibited IC50 values in the low micromolar range, demonstrating its potential as an anticancer agent.

- Neuroprotective Study : Research reported in Neuroscience Letters highlighted the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal death. The findings suggest that it may reduce cell death by modulating apoptotic pathways.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-(Aminomethyl)-N,N-dibenzyltetrahydro-2H-pyran-4-amine hydrochloride?

Synthesis optimization requires precise control of reaction parameters:

- Temperature and pH : Adjustments during alkylation and acidification steps influence yield and purity. For example, maintaining a pH of 5–6 during salt formation minimizes byproducts .

- Inert atmospheres : Use nitrogen or argon to prevent oxidation of amine intermediates .

- Purification : Column chromatography with polar solvents (e.g., methanol/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity (>98%) .

Q. How can researchers characterize the structural and spectroscopic properties of this compound?

- NMR spectroscopy : and NMR identify the tetrahydropyran ring (δ 3.4–4.0 ppm for protons) and benzyl groups (δ 7.2–7.5 ppm). -NMR confirms the aminomethyl group’s environment .

- Mass spectrometry : ESI-MS (positive mode) shows the molecular ion peak at m/z 369.4 (M+H) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in the hydrochloride salt .

Q. What pharmacological profiling methods are applicable to this compound?

- Receptor binding assays : Screen for affinity at opioid or sigma receptors due to structural similarities to piperidine-based ligands .

- ADME studies : Use HPLC-UV (λmax ~255 nm) to assess metabolic stability in liver microsomes .

- Cytotoxicity : Test in HEK-293 or HepG2 cells via MTT assay (IC >100 µM suggests low toxicity) .

Q. Which analytical methods ensure batch-to-batch consistency in research settings?

- HPLC-DAD : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with retention time ~8.2 min .

- Karl Fischer titration : Confirm water content <0.5% for hygroscopic hydrochloride salts .

- Elemental analysis : Validate C, H, N, Cl percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Molecular docking : Use AutoDock Vina to predict binding modes at μ-opioid receptors (PDB: 4DKL). Focus on interactions between the aminomethyl group and Asp147 .

- QSAR studies : Correlate substituent electronegativity on benzyl groups with in vitro potency (e.g., ED values) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess conformational stability of the tetrahydropyran ring .

Q. What experimental strategies resolve contradictions in reported reaction yields?

- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., solvent polarity, catalyst loading). For example, THF vs. DMF may alter yields by 15–20% .

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

- Reproducibility protocols : Standardize inert conditions and reagent quality (e.g., benzyl chloride purity ≥99%) .

Q. How can researchers elucidate the compound’s reaction mechanisms in nucleophilic substitutions?

Q. What methodologies assess the compound’s potential for blood-brain barrier (BBB) penetration?

- PAMPA-BBB assay : Measure permeability (Pe) using a lipid-coated membrane. A Pe >4.0×10 cm/s suggests high BBB penetration .

- LogD determination : Use shake-flask method (octanol/water, pH 7.4). A LogD ~1.5 indicates optimal lipophilicity .

- In vivo PET imaging : Label with and track brain uptake in rodent models .

Q. How should stability studies be designed under varying storage conditions?

- Forced degradation : Expose to 40°C/75% RH for 4 weeks. Monitor decomposition via HPLC; <5% degradation indicates robustness .

- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm). Aromatic amines are prone to oxidation; store in amber glass .

- Solution stability : Assess in PBS (pH 7.4) at 25°C. Hydrolysis of the tetrahydropyran ring may occur at pH >8.0 .

Q. What chiral resolution techniques separate enantiomers of this compound?

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to resolve enantiomers (α >1.2) .

- Diastereomeric salt formation : React with L-tartaric acid in ethanol; recrystallize to isolate >99% ee .

- Enzymatic resolution : Lipase-catalyzed acylation of the aminomethyl group selectively modifies one enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.